REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3]([NH2:9])=[C:4]([NH2:8])[CH:5]=[CH:6][CH:7]=1.[CH:10]([N:13]=[C:14]=S)([CH3:12])[CH3:11].CC1C=CC(S([O-])(=O)=O)=CC=1.C[N+]1(CCN=C=NC2CCCCC2)CCOCC1>N1C=CC=CC=1>[Cl:1][C:2]1[C:3]2[N:9]=[C:14]([NH:13][CH:10]([CH3:12])[CH3:11])[NH:8][C:4]=2[CH:5]=[CH:6][CH:7]=1 |f:2.3|
|
Name
|
|
Quantity
|
6.41 g
|
Type
|
reactant
|
Smiles
|
ClC=1C(=C(C=CC1)N)N
|
Name
|
|
Quantity
|
5.2 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)N=C=S
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+]1(CCOCC1)CCN=C=NC2CCCCC2
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The product was recrystallized from 1,4-dioxane
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=CC=2NC(=NC21)NC(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.45 g | |
YIELD: PERCENTYIELD | 58% | |
YIELD: CALCULATEDPERCENTYIELD | 57.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |